Methyl phenylglycine

Description

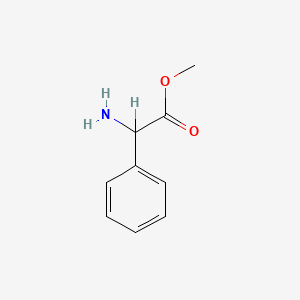

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFLUDRTVIDDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19883-41-1 (hydrochloride) | |

| Record name | Methyl phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26682-99-5 | |

| Record name | Methyl phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PHENYLGLYCINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HXR2NAU0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abstract: The Role of Phenylglycine Derivatives as Critical Chiral Building Blocks

An In-depth Technical Guide to Methyl Phenylglycine Derivatives: Core Properties, Synthesis, and Applications

Phenylglycine and its methylated derivatives represent a class of non-proteinogenic amino acids that are indispensable in modern pharmaceutical development and fine chemical synthesis. Their rigid structure, conferred by the phenyl group attached to the α-carbon, and more importantly, their chirality, make them highly valuable starting materials for creating complex, stereospecific molecules. This guide provides an in-depth exploration of the foundational properties, synthesis, analytical characterization, and key applications of methyl phenylglycine derivatives, with a focus on N-methyl-phenylglycine and phenylglycine methyl ester. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical, field-proven insights to facilitate their effective use in research and development.

Foundational Physicochemical & Stereochemical Landscape

A frequent point of ambiguity for researchers is the term "methyl phenylglycine." It can refer to several distinct molecules. This section clarifies the nomenclature and outlines the core properties of the most common derivatives.

-

Phenylglycine: The parent amino acid, C₆H₅CH(NH₂)CO₂H.[1]

-

N-Phenylglycine: An isomer of phenylglycine where the phenyl group is attached to the nitrogen atom (C₆H₅NHCH₂CO₂H).[2]

-

Phenylglycine Methyl Ester: The methyl ester of the parent amino acid, a crucial intermediate in the synthesis of semi-synthetic β-lactam antibiotics.[1][3]

-

N-Methyl-Phenylglycine: The N-methylated derivative of the parent amino acid, which is a key focus of this guide. It serves as a versatile building block in drug development, particularly for neurological disorders.[4][5]

The following diagram illustrates the structural relationships between these key compounds.

Caption: Structural relationships between Phenylglycine and its derivatives.

The Criticality of Chirality: D-, L-, and DL- Forms

Like most α-amino acids (except glycine), phenylglycine is chiral. The spatial arrangement of the substituents around the α-carbon results in two non-superimposable mirror images, or enantiomers: D-(-)-phenylglycine and L-(+)-phenylglycine. The biological activity of pharmaceuticals derived from these molecules is often dependent on a single enantiomer. For instance, D-phenylglycine is a critical side chain for antibiotics like ampicillin and cephalexin.[3] Therefore, the synthesis of enantiomerically pure compounds is a primary objective in drug development.[6] The racemic mixture, DL-phenylglycine, contains equal amounts of both enantiomers.

Physicochemical Properties

The properties of these derivatives are summarized below. Note that salts, such as hydrochloride (HCl) salts, are common to improve solubility and stability.[5][7]

| Property | N-Methyl-DL-phenylglycine[4] | N-Methyl-L-phenylglycine HCl[5] | (R)-(-)-2-Phenylglycine Methyl Ester HCl[8] | (S)-(+)-2-Phenylglycine Methyl Ester HCl |

| Synonyms | N-Me-DL-Phg-OH | N-Me-L-Phg-OH · HCl | D-Phenylglycine Methyl Ester HCl | L-Phenylglycine Methyl Ester HCl |

| CAS Number | 74641-60-4 | 2611-88-3 | 19883-41-1 | 15028-39-4 |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ · HCl | C₉H₁₁NO₂ · HCl | C₉H₁₁NO₂ · HCl |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol | 201.65 g/mol | 201.65 g/mol |

| Appearance | White powder | Off-white powder | Solid | Solid |

| Purity | ≥ 98% (HPLC) | ≥ 98% (NMR) | ≥95% | 97% |

| Optical Rotation | N/A (Racemic) | [α]D20 = 75.3 ± 2° (c=0.5 in H₂O) | [α]20/D −118°, c = 1 in H₂O | [α]20/D +120°, c = 1 in H₂O |

| Storage | Store at 0-8 °C | Store at 0-8 °C | Room Temperature | Room Temperature |

Synthesis & Chiral Resolution: From Racemate to Enantiopure Intermediate

The synthesis of phenylglycine derivatives can be achieved through various methods, including the Strecker synthesis from benzaldehyde.[1] However, for this guide, we will focus on a common laboratory-scale preparation of N-methyl-N-phenylglycine via hydrolysis of its corresponding ester, as it provides a clear, instructive example of a fundamental transformation.

Experimental Protocol: Synthesis of N-Methyl-N-Phenylglycine

This protocol describes the base-catalyzed hydrolysis of N-methyl-N-phenylglycine methyl ester. The choice of a base like NaOH is critical as it saponifies the ester to a carboxylate salt, which can then be protonated to yield the desired carboxylic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-phenyl-N-methylglycine methyl ester (30 g) with a 1:4 (w/w) solution of water/methanol (500 mL).

-

Expert Insight: The water/methanol solvent system is chosen to ensure solubility for both the organic ester and the inorganic base (NaOH), creating a homogenous reaction environment essential for efficient hydrolysis.

-

-

Saponification: Add sodium hydroxide (NaOH, 12.3 g, 1.1 eq.) to the mixture. Heat the reaction to reflux and maintain for 2 hours.

-

Expert Insight: Using a slight excess (1.1 equivalents) of NaOH drives the reaction to completion. Refluxing provides the necessary activation energy for the saponification reaction to proceed at a practical rate.

-

-

Solvent Removal: After the reaction is complete, remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Expert Insight: Removing methanol simplifies the subsequent extraction process and prevents potential emulsification.

-

-

Workup & Extraction (1): Add water to the remaining aqueous residue. Extract this solution with methylene chloride to remove any unreacted starting ester. Discard the organic layer.

-

Expert Insight: This step is a crucial purification measure. The desired product, being a salt at this high pH, remains in the aqueous layer, while the non-polar, unreacted ester is partitioned into the organic methylene chloride layer.

-

-

Acidification & Extraction (2): Carefully add 10% hydrochloric acid (HCl) to the aqueous layer to adjust the pH to approximately 5. This will precipitate the N-methyl-N-phenylglycine.

-

Expert Insight: The pH is adjusted to the isoelectric point of the amino acid, minimizing its solubility in water and causing it to precipitate or become amenable to extraction.

-

-

Isolation: Extract the acidified aqueous layer with diethyl ether. The product will move into the ether layer.

-

Drying and Final Product: Dry the combined ether layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the final product, N-methyl-N-phenylglycine (yield: 27.1 g).[9]

The following diagram visualizes this synthetic workflow.

Caption: Workflow for the synthesis of N-Methyl-N-Phenylglycine.

Comprehensive Analytical Characterization

Verifying the identity, purity, and stereochemistry of methyl phenylglycine derivatives is paramount. A multi-technique approach is standard practice, ensuring a self-validating system of quality control.

Analytical Workflow

The typical workflow involves initial structural confirmation followed by purity assessment.

Caption: Standard analytical workflow for compound characterization.

Protocol: HPLC Method for Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and enantiomeric excess (e.e.) of chiral compounds.[10] For enantiomeric separation, a chiral stationary phase (CSP) is required.

Methodology:

-

System Preparation: Use an HPLC system equipped with a UV detector.

-

Column: For general purity, a standard C18 reverse-phase column is sufficient. For enantiomeric resolution, a chiral column (e.g., Lux Amylose-2® or similar) is mandatory.[11]

-

Mobile Phase:

-

For C18 Purity: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point.

-

For Chiral Separation: An isocratic mobile phase, typically a mixture of n-hexane and isopropanol, is used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.[11]

-

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Dilute to a working concentration of 0.1 mg/mL.[11]

-

Injection & Run: Inject 10 µL of the sample. Monitor the elution profile at a suitable wavelength (e.g., 250 nm).[11]

-

Data Analysis:

-

Purity: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

-

Enantiomeric Excess (e.e.): Calculated from the areas of the two enantiomer peaks (Area₁ and Area₂) using the formula: e.e. (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

-

Nuclear Magnetic Resonance (NMR) for Structural Verification

NMR spectroscopy is used to confirm the chemical structure of the synthesized molecule.[12] For a compound like N-methyl-phenylglycine, ¹H NMR would be used to identify protons associated with the phenyl ring, the α-carbon, and the N-methyl group, confirming the correct connectivity and structure.[11]

Applications in Medicinal Chemistry & Pharmaceutical Development

The utility of methyl phenylglycine derivatives is extensive, primarily leveraging their properties as chiral synthons.

-

Pharmaceutical Intermediates: Phenylglycine derivatives are crucial intermediates. D-phenylglycine methyl ester, for example, is a favored starting material for the enzymatic production of widely used antibiotics such as ampicillin, cefaclor, and cephalexin.[3]

-

Neuroscience Research: N-methylated amino acids, including derivatives of phenylglycine, are valuable tools for neuroscience research. They can act as neurotransmitter modulators and are used in studies related to brain function and the development of treatments for neurological disorders like depression and anxiety.[4][5] Their structure allows them to interact with biological systems, such as metabotropic glutamate receptors.[13]

-

Chiral Synthesis & Catalysis: Enantiomerically pure phenylglycine derivatives serve as chiral auxiliaries or chiral catalysts, which are essential for controlling the stereochemistry of chemical reactions to produce single-enantiomer fine chemicals and pharmaceuticals.[5][6][14]

-

Peptide Synthesis: These non-natural amino acids are incorporated into peptide synthesis to create peptides with specific biological activities, which is a critical aspect of modern drug discovery.[6][14]

The diagram below illustrates the role of a D-Phenylglycine derivative as a key building block in the synthesis of a β-lactam antibiotic.

Caption: Role of D-Phenylglycine derivative in antibiotic synthesis.

Safety & Handling

As with any chemical reagent, proper handling of methyl phenylglycine derivatives is essential. The following is a summary of general safety precautions derived from Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles).[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or with appropriate exhaust ventilation.[15][16] Wash hands thoroughly after handling.[15]

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[15]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[15]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[17]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store at the recommended temperature (see table in Section 1.2).

References

-

Synthesis of N-methyl-N-phenylglycine. PrepChem.com. [Link]

-

Methyl phenylglycinate, L-. PubChem, National Center for Biotechnology Information. [Link]

-

Phenylglycine. Wikipedia. [Link]

-

Understanding the Applications of CAS 19883-41-1: A Deep Dive into (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Exploring the Chemical Properties and Synthesis of (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride (CAS 19883-41-1). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry, ACS Publications. [Link]

- Salt of phenylglycine methyl ester.

-

N-Phenylglycine. Wikipedia. [Link]

- Racemization of optically active 2-substituted phenylglycine esters.

- Preparation process of D-phenylglycine methyl ester hydrochloride crystals.

-

Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry. [Link]

-

Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine. Journal of Medicinal Chemistry, ACS Figshare. [Link]

-

D-Phenylglycine Methyl Ester (HCl Salt). Veeprho. [Link]

-

HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. [Link]

- Synthesis method of D-phenylglycine and DL-phenylglycine.

-

Analytical Methods. RSC Publishing. [Link]

-

Analytical NMR. Magritek. [Link]

-

Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central, National Center for Biotechnology Information. [Link]

Sources

- 1. Phenylglycine - Wikipedia [en.wikipedia.org]

- 2. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 3. EP3197863A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. (R)-(-)-2-苯甘氨酸甲酯 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 11. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical NMR [magritek.com]

- 13. benchchem.com [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. lgcstandards.com [lgcstandards.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to the Synthesis of Phenylglycine Derivatives from Benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways for producing phenylglycine and its methyl derivatives, commencing from the readily available precursor, benzaldehyde. Phenylglycine and its analogues are critical chiral building blocks in the pharmaceutical industry, most notably in the synthesis of semi-synthetic β-lactam antibiotics. This document emphasizes the venerable yet highly efficient Strecker synthesis as the core method for constructing the α-amino acid backbone, followed by detailed protocols for subsequent modifications such as esterification. The narrative is grounded in mechanistic understanding, providing not just procedural steps but the causal logic behind experimental choices. All protocols are presented with the rigor required for laboratory application, supported by authoritative citations and visual diagrams to elucidate complex transformations.

Introduction: The Strategic Importance of Phenylglycine

Phenylglycine is a non-proteinogenic α-amino acid that serves as an indispensable chiral side chain for blockbuster antibiotics like ampicillin, cephalexin, and cefaclor.[1] Its structural rigidity and synthetic accessibility make it a valuable synthon in medicinal chemistry beyond antibiotics, including in the development of enzyme inhibitors and peptide-based therapeutics. The ability to efficiently synthesize phenylglycine and its derivatives, such as methyl phenylglycinate (phenylglycine methyl ester), from inexpensive bulk chemicals like benzaldehyde is a cornerstone of pharmaceutical process chemistry.

This guide will focus on the most robust and industrially relevant pathway: the Strecker amino acid synthesis. We will dissect this multi-component reaction from a mechanistic standpoint, provide a validated experimental protocol, and then detail the subsequent esterification to yield the methyl ester derivative.

The Core Pathway: Strecker Synthesis of Phenylglycine

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic yet powerful method for preparing α-amino acids from aldehydes or ketones.[2][3] It is a one-pot, three-component reaction involving an aldehyde, ammonia, and cyanide, which proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the desired amino acid.[3][4][5]

Mechanistic Deep Dive

The overall transformation for phenylglycine is as follows:

Benzaldehyde → α-Aminophenylacetonitrile → Phenylglycine

Stage 1: Formation of α-Aminophenylacetonitrile

This stage begins with the reaction of benzaldehyde and ammonia to form an imine, which is then attacked by a cyanide ion.[6][7] In practice, ammonium chloride (NH₄Cl) is often used, serving as both a source of ammonia (in equilibrium with NH₃) and a mild acid to catalyze the initial steps.[5]

-

Imine/Iminium Formation: The carbonyl oxygen of benzaldehyde is protonated by a proton source (e.g., NH₄⁺), activating the carbonyl carbon for nucleophilic attack.[2][5] Ammonia (NH₃) attacks the activated carbonyl, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield a reactive iminium ion.[2][5]

-

Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[5] This step forms the crucial new carbon-carbon bond, resulting in the formation of α-aminophenylacetonitrile.

Caption: Key steps in the Fischer esterification of phenylglycine.

Experimental Protocol: Preparation of D-Phenylglycine Methyl Ester Hydrochloride

This protocol is based on a patented industrial process, demonstrating a scalable and efficient method.

[1][8][9]1. In a 500-mL four-neck flask reactor equipped with a stirrer and a dropping funnel, suspend 70 g of D-phenylglycine in 300 mL of methanol. 2. Begin stirring to create a uniform suspension. 3. Slowly add 60 mL of thionyl chloride to the suspension via the dropping funnel over a period of 1.5 hours. The addition is exothermic; control the rate to maintain the internal temperature at or below 55°C. 4. After the addition is complete, heat the reaction mixture to 60°C and maintain it at reflux for 0.5 to 1 hour to ensure the reaction goes to completion. 5. After the reflux period, cool the mixture. The product, D-phenylglycine methyl ester hydrochloride, will crystallize out of the solution. 6. The product can be isolated by filtration, washed with a small amount of cold methanol, and dried under vacuum.

| Parameter | Value/Condition | Rationale/Notes |

| Reactants | D-Phenylglycine, Methanol, Thionyl Chloride | Thionyl chloride acts as an efficient source of HCl catalyst. |

| Solvent | Methanol | Serves as both the solvent and the esterifying reagent. |

| Addition Time | 1.5 hours | Slow addition is critical to control the exotherm from the SOCl₂/Methanol reaction. |

| Temperature | < 55°C (addition), 60-65°C (reflux) | Balances reaction rate with safety and stability. |

| Work-up | Cooling, crystallization, filtration | The hydrochloride salt has low solubility in cold methanol, allowing for simple isolation. |

| Product Form | Hydrochloride Salt | The amino group is protonated by the excess acid, yielding a stable, crystalline salt. |

Alternative Pathway: Direct Synthesis of N-Substituted Phenylglycine

The Strecker synthesis is highly versatile. By replacing ammonia with a primary or secondary amine, N-substituted amino acids can be synthesized directly. T[2]o synthesize N-methylphenylglycine, one would simply substitute methylamine (CH₃NH₂) for ammonia in the initial stage of the Strecker reaction. The mechanism proceeds analogously through an N-methyliminium ion intermediate, which is then trapped by cyanide and subsequently hydrolyzed to yield N-methylphenylglycine.

Conclusion

The synthesis of methyl phenylglycine from benzaldehyde is a well-established and highly efficient process rooted in fundamental organic reactions. The Strecker synthesis provides a direct and powerful method for assembling the α-aminonitrile core, which can be readily hydrolyzed to phenylglycine. Subsequent Fischer esterification using a methanol/thionyl chloride system offers a clean and scalable route to the valuable methyl ester hydrochloride derivative. Understanding the mechanisms and experimental nuances of these pathways is critical for researchers and process chemists aiming to produce these vital pharmaceutical building blocks.

References

-

Strecker amino acid synthesis - Wikipedia . Wikipedia. [Link]

-

The Strecker Synthesis of Amino Acids . Master Organic Chemistry. [Link]

-

Strecker Synthesis . Master Organic Chemistry. [Link]

-

Strecker Synthesis . Organic Chemistry Portal. [Link]

-

Three component Strecker reaction using aniline (1 mmol), benzaldehyde... . ResearchGate. [Link]

-

Synthesis of N-methyl-N-phenylglycine . PrepChem.com. [Link]

-

Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson . Sketchy. [Link]

-

Strecker Synthesis of Amino Acid: Easy Mechanism, applications . Chemistry Notes. [Link]

-

Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies . ACS Earth and Space Chemistry. [Link]

- Preparation process of D-phenylglycine methyl ester hydrochloride crystals. Eureka.

-

A New Method to synthesize α-Aminoaldehydes . J-Stage. [Link]

-

Reversible formation of phenylglycinonitrile from benzaldehyde, cyanide and ammonia . AMB Express. [Link]

-

Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes . RSC Publishing. [Link]

- CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.

-

A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides . PubMed Central. [Link]

-

dl-α-AMINOPHENYLACETIC ACID . Organic Syntheses Procedure. [Link]

-

Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids . The Journal of Organic Chemistry - ACS Publications. [Link]

- CN101631764A - Process for the preparation of amino acid methyl esters.

- CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.

-

Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis . Luxembourg Bio Technologies. [Link]

-

Formation of phenylglycinonitrile and mandelonitrile from benzaldehyde... . ResearchGate. [Link]

-

Synthesis of N-phenylglycine . PrepChem.com. [Link]

Sources

- 1. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. leah4sci.com [leah4sci.com]

- 7. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 8. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]

Navigating the Chiral Landscape of Methyl Phenylglycine: A Technical Guide for Researchers

In the multifaceted world of pharmaceutical and chemical research, precision in molecular architecture is paramount. The term "Methyl phenylglycine" frequently appears in scientific literature, yet it represents a family of distinct chiral compounds, each with unique properties and applications. This guide provides an in-depth exploration of the critical members of the Methyl phenylglycine family, offering a clear roadmap for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, and key applications, supported by detailed experimental protocols and mechanistic insights.

Unraveling the Identity of "Methyl Phenylglycine"

The ambiguous nomenclature of "Methyl phenylglycine" necessitates a clear delineation of the specific chemical entities it can represent. The primary variations arise from the position of the methyl group (on the nitrogen or as an ester) and the stereochemistry at the alpha-carbon. This guide will focus on four key compounds:

-

N-Methyl-DL-phenylglycine: A racemic mixture of N-methylated phenylglycine.

-

N-Methyl-L-phenylglycine: The enantiomerically pure L-form of N-methylated phenylglycine.

-

D-Phenylglycine methyl ester: The methyl ester of D-phenylglycine.

-

L-Phenylglycine methyl ester: The methyl ester of L-phenylglycine.

It is crucial for researchers to identify the precise compound and its form (e.g., free base or hydrochloride salt) to ensure the reproducibility and accuracy of their work.

Physicochemical Properties: A Comparative Overview

The subtle structural differences among the Methyl phenylglycine derivatives lead to distinct physicochemical properties. These properties are fundamental to their application in various experimental settings.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| N-Methyl-DL-phenylglycine | 74641-60-4 | C₉H₁₁NO₂ | 165.19 | Racemic Mixture |

| N-Methyl-L-phenylglycine | 2611-88-3 | C₉H₁₁NO₂ | 165.19 | L-enantiomer |

| N-Methyl-L-phenylglycine HCl | 2611-88-3 | C₉H₁₁NO₂·HCl | 201.65 | Hydrochloride Salt |

| D-Phenylglycine methyl ester | 26682-99-5 | C₉H₁₁NO₂ | 165.19 | D-enantiomer |

| D-Phenylglycine methyl ester HCl | 19883-41-1 | C₉H₁₁NO₂·HCl | 201.65 | Hydrochloride Salt |

| L-Phenylglycine methyl ester | 37760-98-8 | C₉H₁₁NO₂ | 165.19 | L-enantiomer |

| L-Phenylglycine methyl ester HCl | 15028-39-4 | C₉H₁₁NO₂·HCl | 201.70 | Hydrochloride Salt |

Synthesis and Methodologies

The synthesis of these compounds is a cornerstone of their utility. Below are outlines of common synthetic approaches.

Synthesis of D-Phenylglycine Methyl Ester Hydrochloride

A prevalent method for the esterification of D-phenylglycine involves the use of thionyl chloride in methanol. This approach is efficient and yields the hydrochloride salt directly.

Experimental Protocol:

-

Suspend D-phenylglycine in methanol in a suitable reaction vessel.

-

Cool the suspension and slowly add thionyl chloride while maintaining a controlled temperature.

-

After the addition is complete, reflux the reaction mixture to drive the esterification to completion.

-

Remove the solvent under reduced pressure.

-

The resulting solid is the D-Phenylglycine methyl ester hydrochloride, which can be further purified by recrystallization.[1][2]

Caption: Synthesis of D-Phenylglycine Methyl Ester HCl.

Synthesis of N-Methyl-N-phenylglycine

N-methylation can be achieved through various methods. A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol:

-

Dissolve N-phenyl-N-methylglycine methyl ester in a mixture of water and methanol.

-

Add a stoichiometric excess of a base, such as sodium hydroxide.

-

Reflux the mixture for several hours to ensure complete hydrolysis.

-

Evaporate the methanol under reduced pressure.

-

Add water to the residue and extract any unreacted starting material with an organic solvent.

-

Acidify the aqueous layer with an acid like hydrochloric acid to a pH of approximately 5.

-

Extract the product, N-methyl-N-phenylglycine, with an organic solvent such as ether.

-

Dry the organic layer and evaporate the solvent to yield the final product.[3]

Applications in Research and Development

The unique structural features of Methyl phenylglycine derivatives make them invaluable tools in various scientific disciplines.

Asymmetric Synthesis and Chiral Auxiliaries

The enantiomerically pure forms of Methyl phenylglycine are widely used in asymmetric synthesis. They can act as chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.

N-Methyl-DL-phenylglycine is also utilized in the resolution of racemic mixtures, a critical process for producing enantiomerically pure compounds in the pharmaceutical industry.[4]

Peptide Synthesis

L-Phenylglycine methyl ester is a common building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics.[5] The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is frequently employed.

Step-by-Step Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-phenylglycine:

-

Resin Swelling: Swell a suitable resin (e.g., Wang or Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-L-phenylglycine using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for Solid-Phase Peptide Synthesis.

Neuroscience Research and Neuromodulation

N-Methyl-L-phenylglycine and its derivatives are valuable tools in neuroscience research. They are known to interact with neurotransmitter systems, making them useful for studying brain function and neurological disorders.[6] Specifically, glycine and its analogs can act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

The binding of both glutamate and a co-agonist (like glycine or D-serine) is required for the NMDA receptor channel to open and allow the influx of Ca²⁺ ions. N-Methyl-L-phenylglycine can modulate this process, thereby influencing neuronal excitability and signaling. This makes it a compound of interest for investigating conditions associated with NMDA receptor dysfunction.

Caption: Modulation of NMDA receptor by N-Methyl-L-phenylglycine.

Synthesis of Beta-Lactam Antibiotics

D-phenylglycine methyl ester is a crucial side-chain precursor in the enzymatic synthesis of important beta-lactam antibiotics, such as ampicillin and cephalexin. Penicillin G acylase is a key enzyme in this process, catalyzing the acylation of the beta-lactam nucleus.

Caption: Role of D-Phenylglycine Methyl Ester in Ampicillin Synthesis.

Chiral Resolution and Analysis

Determining the enantiomeric excess (ee) of a chiral compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers.

Protocol for Chiral HPLC Analysis of Phenylglycine Enantiomers:

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a crown ether-based or a cyclodextrin-based column.

-

Mobile Phase Preparation: Prepare a mobile phase appropriate for the chosen column and analyte. This often consists of an aqueous buffer with an organic modifier like methanol or acetonitrile. The pH of the mobile phase can be critical for achieving good separation.

-

Sample Preparation: Dissolve the sample containing the phenylglycine enantiomers in the mobile phase.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Run the analysis under isocratic or gradient elution conditions.

-

Detect the enantiomers using a suitable detector, typically a UV detector.

-

-

Data Analysis: The two enantiomers will elute at different retention times. Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Conclusion

The "Methyl phenylglycine" family of compounds represents a versatile and powerful toolkit for researchers in chemistry and biology. A precise understanding of their individual identities, properties, and applications is essential for leveraging their full potential. From enabling the synthesis of complex peptides and life-saving antibiotics to unraveling the intricacies of neuronal communication, these molecules will undoubtedly continue to play a significant role in scientific advancement. This guide serves as a foundational resource to empower researchers to confidently navigate the chiral landscape of Methyl phenylglycine and its derivatives in their pursuit of discovery.

References

- CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google P

-

Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka. (URL: [Link])

-

Synthesis of N-methyl-N-phenylglycine - PrepChem.com. (URL: [Link])

Sources

The Solubility of Methyl Phenylglycine in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of methyl phenylglycine in a range of common organic solvents. In the absence of extensive, publicly available experimental solubility data for this specific compound, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast solubility behavior. The theoretical framework of solubility is discussed, emphasizing the practical application of the "like dissolves like" principle through the calculation of Relative Energy Difference (RED). Detailed, field-proven experimental protocols for determining solubility, including the shake-flask equilibrium method and dynamic laser monitoring, are provided to enable researchers to validate these predictions and generate precise data for their specific applications. This guide is intended to serve as a valuable resource for scientists and professionals in drug development, synthesis, and purification by providing a robust framework for solvent selection and process optimization involving methyl phenylglycine.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Methyl phenylglycine is a key building block in the synthesis of numerous pharmaceutical compounds. Its solubility in various organic solvents is a critical parameter that dictates the efficiency of reaction kinetics, influences purification strategies such as crystallization, and is fundamental to the design of effective drug delivery systems. A thorough understanding of its solubility profile allows for the rational selection of solvents, which can lead to improved yields, higher purity of the final product, and more stable formulations.

This guide addresses the current gap in readily available, quantitative solubility data for methyl phenylglycine. By leveraging established thermodynamic principles and predictive modeling, we provide a semi-quantitative framework for understanding its solubility. Furthermore, we equip the reader with the necessary experimental methodologies to determine precise solubility data under their specific laboratory conditions.

Theoretical Framework: From "Like Dissolves Like" to Predictive Modeling

The age-old adage "like dissolves like" provides a foundational, qualitative understanding of solubility. This principle is rooted in the intermolecular forces between the solute (methyl phenylglycine) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. This concept is quantitatively captured by solubility parameters.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful, three-dimensional approach to characterizing the intermolecular forces of a substance.[1] They deconstruct the total Hildebrand solubility parameter into three components:

-

δd (Dispersion): Energy from London dispersion forces, which are present in all molecules.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space" defined by these parameters. The closer two points are in this space, the more likely the substances are to be miscible.

Predicting Solubility with the Relative Energy Difference (RED)

The distance between the Hansen parameters of a solute and a solvent in Hansen space can be calculated to provide a quantitative measure of their affinity. This is known as the Relative Energy Difference (RED), and it serves as a powerful predictor of solubility.[2]

The RED number is calculated as follows:

RED = Ra / R0

Where:

-

Ra is the distance between the solute and solvent in Hansen space, calculated as: Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

-

R0 is the interaction radius of the solute, which defines the boundary of its "solubility sphere."

A general interpretation of the RED number is as follows:

-

RED < 1.0: High likelihood of solubility.

-

RED ≈ 1.0: Borderline solubility.

-

RED > 1.0: Low likelihood of solubility.

Predicted Solubility of Methyl Phenylglycine

Due to the lack of publicly available experimental HSP values for methyl phenylglycine, we have employed a group contribution method based on the Hoftyzer-Van Krevelen approach to estimate its parameters.[3][4] This method allows for the calculation of HSPs based on the molecular structure of the compound.

Estimated Hansen Solubility Parameters for Methyl Phenylglycine:

To estimate the HSPs for methyl phenylglycine (C₉H₁₁NO₂), we first break down the molecule into its constituent functional groups:

-

1 x C₆H₅- (Phenyl group)

-

1 x -CH- (Methine group)

-

1 x -NH- (Secondary amine group)

-

1 x -COO- (Ester group)

-

1 x -CH₃ (Methyl group)

Using established group contribution values from the Hoftyzer-Van Krevelen method, we can calculate the Fd, Fp, and Eh values for methyl phenylglycine. These are then used to calculate the δd, δp, and δh parameters.

Molar Volume (V) Calculation: V = (6 * V-CH=(aromatic)) + V-CH- + V-NH- + V-COO- + V-CH₃ V = (6 * 14.75) + 13.5 + 15.1 + 21.0 + 33.5 = 88.5 + 13.5 + 15.1 + 21.0 + 33.5 = 171.6 cm³/mol

Dispersion Component (δd) Calculation: ΣFdi = Fd(C₆H₅-) + Fd(-CH-) + Fd(-NH-) + Fd(-COO-) + Fd(-CH₃) ΣFdi = (6 * 210) + 80 + 120 + 410 + 420 = 1260 + 80 + 120 + 410 + 420 = 2290 δd = ΣFdi / V = 2290 / 171.6 = 13.35 (MPa)0.5

Polar Component (δp) Calculation: ΣFpi² = Fp²(C₆H₅-) + Fp²(-CH-) + Fp²(-NH-) + Fp²(-COO-) + Fp²(-CH₃) ΣFpi² = (0)² + (0)² + (210)² + (330)² + (0)² = 44100 + 108900 = 153000 δp = (ΣFpi²)0.5 / V = (153000)0.5 / 171.6 = 391.15 / 171.6 = 2.28 (MPa)0.5

Hydrogen Bonding Component (δh) Calculation: ΣEhi = Eh(C₆H₅-) + Eh(-CH-) + Eh(-NH-) + Eh(-COO-) + Eh(-CH₃) ΣEhi = 0 + 0 + 2000 + 4000 + 0 = 6000 δh = (ΣEhi / V)0.5 = (6000 / 171.6)0.5 = (34.96)0.5 = 5.91 (MPa)0.5

Estimated HSP for Methyl Phenylglycine:

-

δd: 13.35 (MPa)0.5

-

δp: 2.28 (MPa)0.5

-

δh: 5.91 (MPa)0.5

-

Interaction Radius (R0): An interaction radius of 7.0 is assumed for this initial prediction, which is a typical value for small organic molecules.

Semi-Quantitative Solubility Predictions

The following table provides a semi-quantitative prediction of the solubility of methyl phenylglycine in a range of common organic solvents based on the calculated RED values.

| Solvent | δd (MPa)0.5 | δp (MPa)0.5 | δh (MPa)0.5 | RED | Predicted Solubility |

| Methyl Phenylglycine (Solute) | 13.35 | 2.28 | 5.91 | - | - |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 2.50 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 2.15 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 1.69 | Low to Moderate |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 1.34 | Moderate |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 1.10 | Moderate to High |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.61 | High |

| Butyl Acetate | 15.8 | 3.7 | 6.3 | 0.46 | High |

| Ethers | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 0.35 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.81 | High |

| Chlorinated Solvents | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 1.05 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 0.65 | High |

| Hydrocarbons | |||||

| Toluene | 18.2 | 1.4 | 2.0 | 1.02 | Moderate |

| Heptane | 15.3 | 0.0 | 0.0 | 1.05 | Moderate |

| Amides | |||||

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 1.95 | Low |

| Other | |||||

| Acetonitrile | 15.3 | 18.0 | 6.1 | 2.30 | Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 2.33 | Low |

Note: These are theoretical predictions and should be confirmed by experimental data.

Experimental Determination of Solubility

While predictive models provide valuable guidance, experimental determination remains the gold standard for obtaining accurate solubility data. The choice of method depends on the required accuracy, throughput, and available resources.

Equilibrium "Shake-Flask" Method

This is a widely recognized and reliable method for determining thermodynamic solubility.[5][6]

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Preparation: Add an excess amount of solid methyl phenylglycine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker bath maintained at a constant temperature. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. The sample should be immediately filtered through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Analysis: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of methyl phenylglycine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Dynamic Method with Laser Monitoring

Dynamic methods offer a faster alternative for solubility determination, particularly for screening multiple solvents or temperatures. These methods involve monitoring the dissolution or precipitation of the solute in real-time.[7]

Figure 2: Principle of the Dynamic Solubility Method with Laser Monitoring.

Protocol Outline:

-

Setup: A known volume of the solvent is placed in a temperature-controlled vessel equipped with a magnetic stirrer. A laser beam is passed through the solution to a detector that measures light transmission.

-

Titration: A concentrated stock solution of methyl phenylglycine or the solid compound is added to the solvent in small, precise increments.

-

Endpoint Detection: The solution is continuously monitored for turbidity. The point at which a persistent decrease in light transmission is observed indicates the onset of precipitation and thus, the saturation point.

-

Calculation: The solubility is calculated based on the total amount of methyl phenylglycine added to the solvent at the endpoint.

Causality Behind Experimental Choices and Self-Validating Systems

Choice of Method: The shake-flask method is preferred for generating definitive thermodynamic solubility data for key solvents, as it ensures true equilibrium is reached. The dynamic method is advantageous for rapid screening of a larger number of solvents or for studying the effect of temperature, providing valuable data for initial process development.

Self-Validation in Protocols:

-

Shake-Flask Method: To ensure the system is self-validating, multiple time points (e.g., 24, 48, and 72 hours) for equilibration should be tested for a new system. If the measured solubility remains constant over the later time points, it confirms that equilibrium has been achieved. The continued presence of excess solid at the end of the experiment is also a critical validation point.

-

Analytical Method: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision within the expected concentration range of the saturated solutions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of methyl phenylglycine in organic solvents, combining theoretical predictions with practical experimental methodologies. The Hansen Solubility Parameter approach offers a valuable tool for initial solvent screening, enabling researchers to prioritize experimental work on solvents with a higher probability of success. The detailed experimental protocols provide a clear path for obtaining accurate and reliable solubility data, which is indispensable for process optimization in pharmaceutical development.

Future work should focus on the experimental validation of the predicted HSP values for methyl phenylglycine and the generation of a comprehensive, publicly available database of its solubility in a wider range of solvents and at various temperatures. Such data would be of immense value to the scientific community and would further facilitate the efficient and effective use of this important synthetic intermediate.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

- Hoftyzer, P. J., & Van Krevelen, D. W. (1976).

-

using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. (n.d.). ResearchGate. Retrieved from [Link]

-

Hansen Solubility Parameters (HSP) Tool. (n.d.). Process Chemistry Portal. Retrieved from [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega. Retrieved from [Link]

-

Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (n.d.). Kinam Park. Retrieved from [Link]

-

Application of the group contribution method of Hoftyzer-Van Krevelen... (n.d.). ResearchGate. Retrieved from [Link]

-

Hansen Solubility Parameters in Practice (HSPiP). (n.d.). Green Chemistry For Sustainability. Retrieved from [Link]

-

An automated system for determining drug solubility based on laser monitoring technique. (n.d.). Lund University Publications. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

-

How do you perform the shake flask method to determine solubility?. (2017). Quora. Retrieved from [Link]

-

Determination of solubility by gravimetric method. (n.d.). PharmaInfo. Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]

-

Hansen solubility parameter. (n.d.). Wikipedia. Retrieved from [Link]

-

Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. (2016). ResearchGate. Retrieved from [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Chemical Society. Retrieved from [Link]

-

Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules?. (2024). ResearchGate. Retrieved from [Link]

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (n.d.). MDPI. Retrieved from [Link]

- Consideration of Hansen solubility parameters. Part 1. (n.d.). [Source not further specified].

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 6. researchgate.net [researchgate.net]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

Spectroscopic Profile of Methyl Phenylglycine: A Comprehensive Technical Guide

Introduction

Methyl phenylglycine, a non-proteinogenic α-amino acid ester, serves as a critical chiral building block in synthetic organic chemistry and drug development. Its unique structure, featuring a phenyl group directly attached to the α-carbon, imparts distinct conformational properties that are crucial for its application in asymmetric synthesis and as a component of peptidomimetics. A thorough understanding of its spectroscopic characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating its role in complex molecular architectures. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of methyl phenylglycine, offering field-proven insights into the interpretation of its spectral features.

The structural context for the following spectroscopic analysis is methyl 2-amino-2-phenylacetate, with the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .

Molecular Structure

To visualize the connectivity of atoms in methyl phenylglycine, the following diagram illustrates its chemical structure.

Caption: Chemical structure of methyl phenylglycine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of methyl phenylglycine in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the analyte signals.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz is common) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of methyl phenylglycine exhibits distinct signals corresponding to the aromatic protons, the α-proton, the amine protons, and the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~4.5 | Singlet | 1H | α-CH |

| ~3.6 | Singlet | 3H | Methyl (OCH₃) |

| ~1.8 | Broad Singlet | 2H | Amine (NH₂) |

-

Aromatic Protons (δ ~7.35 - 7.25 ppm): The five protons on the phenyl ring appear as a complex multiplet in the aromatic region. Their chemical shift is downfield due to the deshielding effect of the ring current.

-

α-Proton (δ ~4.5 ppm): The single proton attached to the α-carbon (the chiral center) resonates as a singlet. It is significantly deshielded by the adjacent phenyl group, the amino group, and the carbonyl group of the ester.

-

Methyl Protons (δ ~3.6 ppm): The three protons of the methyl ester group give rise to a sharp singlet. Their chemical environment is relatively shielded compared to the aromatic and α-protons.

-

Amine Protons (δ ~1.8 ppm): The two protons of the primary amine group typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample than for ¹H NMR is often beneficial (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication and Fourier transform. The spectrum is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of methyl phenylglycine will show distinct signals for each of the carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Carbonyl (C=O) |

| ~139 | Quaternary Aromatic (C) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~127 | Aromatic (CH) |

| ~58 | α-Carbon (CH) |

| ~52 | Methyl (OCH₃) |

-

Carbonyl Carbon (δ ~174 ppm): The carbon of the ester carbonyl group is the most deshielded carbon in the molecule, appearing far downfield.

-

Aromatic Carbons (δ ~139-127 ppm): The six carbons of the phenyl ring resonate in the aromatic region. The quaternary carbon (attached to the α-carbon) is typically found at the downfield end of this range (~139 ppm), while the five protonated aromatic carbons appear as three distinct signals due to symmetry.

-

α-Carbon (δ ~58 ppm): The α-carbon, being attached to the electron-withdrawing phenyl, amino, and carbonyl groups, is found at a characteristic downfield position.

-

Methyl Carbon (δ ~52 ppm): The carbon of the methyl ester group is relatively shielded and appears upfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This is a common method for solid samples.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

-

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of methyl phenylglycine will display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H Stretch | Primary Amine (NH₂) |

| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H |

| 3000-2850 | C-H Stretch (sp³) | Aliphatic C-H |

| ~1740 | C=O Stretch | Ester |

| ~1600, ~1490, ~1450 | C=C Stretch (in-ring) | Aromatic Ring |

| ~1200 | C-O Stretch | Ester |

| ~1100 | C-N Stretch | Amine |

-

N-H Stretching (3400-3300 cm⁻¹): Primary amines typically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the methyl and methine C-H bonds.

-

C=O Stretching (~1740 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the ester carbonyl group.

-

C=C Stretching (~1600, ~1490, ~1450 cm⁻¹): The aromatic ring exhibits several characteristic, sharp bands of variable intensity in this region due to the stretching of the carbon-carbon double bonds within the ring.

-

C-O and C-N Stretching (~1200 and ~1100 cm⁻¹): The fingerprint region below 1500 cm⁻¹ contains the C-O stretching vibration of the ester and the C-N stretching of the amine, along with many other bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, which is useful for determining the molecular weight.

-

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of methyl phenylglycine will vary depending on the ionization technique used.

-

Molecular Ion (M⁺˙): In an EI spectrum, the molecular ion peak is expected at an m/z of 165, corresponding to the molecular weight of the compound.

-

Protonated Molecule [M+H]⁺: In an ESI spectrum, the base peak is often the protonated molecule at an m/z of 166.

Key Fragmentation Pathways (EI):

Caption: Plausible fragmentation pathways for methyl phenylglycine in EI-MS.

-

Loss of a Methyl Radical (m/z 150): Cleavage of the methyl group from the ester can lead to a fragment at [M-15]⁺.

-

Loss of the Methoxycarbonyl Radical (m/z 106): A major fragmentation pathway is the cleavage of the ester group, resulting in the stable benzylic amine cation at m/z 106.

-

Phenyl Cation (m/z 77): The presence of a peak at m/z 77 is characteristic of a phenyl group.

-

Methoxycarbonyl Cation (m/z 59): A peak at m/z 59 corresponds to the [COOCH₃]⁺ fragment.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of methyl phenylglycine. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of the protons and carbons, respectively. The IR spectrum verifies the presence of the key functional groups: the primary amine, the aromatic ring, and the ester. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that further supports the proposed structure. For researchers in drug development and organic synthesis, a thorough understanding of these spectroscopic techniques and their application to key building blocks like methyl phenylglycine is indispensable for ensuring the integrity and success of their scientific endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1201451, Methyl phenylglycinate, L-. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. Methyl 2-amino-2-phenylacetate. Retrieved from [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Los Angeles. IR Absorption Table. Retrieved from [Link]

-

Compound Interest. A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

The Cornerstone of Modern Chemistry: A Technical Guide to the Discovery and Evolution of Phenylglycine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Molecular Complexity

Phenylglycine, a non-proteinogenic amino acid, holds a place of distinction in the annals of organic chemistry and pharmaceutical development. Though structurally simple, its derivatives have proven to be indispensable building blocks in the synthesis of a vast array of complex molecules, from life-saving antibiotics to pioneering materials. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for phenylglycine and its derivatives, offering field-proven insights and detailed methodologies for the modern researcher. We will traverse the historical landscape of its initial synthesis, delve into the mechanistic intricacies of classical and contemporary synthetic routes, and illuminate its profound impact on medicinal chemistry and asymmetric synthesis.

A Historical Perspective: From Classical Synthesis to Biocatalytic Revolution

The story of phenylglycine is intrinsically linked to the foundational discoveries in amino acid chemistry. Its journey from a laboratory curiosity to an industrial cornerstone reflects the broader evolution of synthetic organic chemistry.

The Dawn of Amino Acid Synthesis: The Strecker and Bucherer-Bergs Reactions

The first synthesis of an amino acid was reported in 1850 by Adolph Strecker, and this reaction, now known as the Strecker synthesis, remains a fundamental method for preparing α-amino acids.[1][2][3] The reaction involves a one-pot, three-component condensation of an aldehyde (in the case of phenylglycine, benzaldehyde), ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5] This method provided the first accessible route to a wide range of amino acids, including phenylglycine.

Closely related to the Strecker synthesis is the Bucherer-Bergs reaction, which utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to produce a hydantoin intermediate.[1][6][7] This hydantoin can then be hydrolyzed to yield the corresponding amino acid.[1] The Bucherer-Bergs reaction offers an alternative and often high-yielding pathway to 5-substituted hydantoins, which are stable precursors to α,α-disubstituted amino acids and, in the case of aldehydes, α-amino acids like phenylglycine.[2]

dot

Caption: Classical synthetic routes to phenylglycine.

The Rise of Biocatalysis: A Greener Path Forward

While the Strecker and Bucherer-Bergs reactions are historically significant and still in use, they often require harsh conditions and toxic reagents like cyanide. The increasing demand for enantiomerically pure phenylglycine derivatives, particularly in the pharmaceutical industry, has driven the development of more sustainable and selective methods. Chemoenzymatic and fermentative approaches have emerged as powerful alternatives.

Enzymes such as nitrilases and hydantoinases have been successfully employed to resolve racemic mixtures or to asymmetrically synthesize phenylglycine and its derivatives.[5][8] For instance, a chemoenzymatic approach can couple the chemical Strecker synthesis of racemic phenylglycinonitrile with a subsequent enzymatic resolution using a nitrilase to selectively hydrolyze one enantiomer, allowing for the synthesis of enantiopure (R)- or (S)-phenylglycine.[8]

Furthermore, research into the natural biosynthesis of phenylglycine, particularly the pathway discovered in Streptomyces pristinaespiralis, has opened up possibilities for its fermentative production.[9][10][11] This pathway involves a series of enzymatic transformations starting from phenylpyruvate.[10][11] By harnessing and engineering these biosynthetic pathways in microbial hosts, it is possible to produce phenylglycine from renewable feedstocks.

dot```dot digraph "Biosynthesis_of_L-Phenylglycine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Enzymatic synthesis of Ampicillin.

Beyond Antibiotics: A Scaffold for Diverse Therapeutic Agents

The utility of phenylglycine derivatives extends far beyond antibiotics. They serve as crucial pharmacophores in a variety of other therapeutic areas:

-

Anticonvulsants: Phenylglycinamide derivatives have been investigated as potential broad-spectrum anticonvulsants. T[12]hese compounds are often designed as hybrid molecules that can interact with multiple targets, such as voltage-gated sodium and calcium channels. *[12] Antidiabetic Agents: L-phenylglycine derivatives have been designed and synthesized as potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists for the treatment of diabetes. *[13] Neurological Disorders: Phenylglycine derivatives have been instrumental as pharmacological tools for studying metabotropic glutamate receptors (mGluRs), which are implicated in a range of neurological and psychiatric disorders.

[6]### Phenylglycine Derivatives in Asymmetric Synthesis: The Chiral Auxiliary Approach

Beyond their direct incorporation into bioactive molecules, chiral phenylglycine derivatives have found significant application as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

For example, (R)-phenylglycine amide has been shown to be an excellent chiral auxiliary in the asymmetric Strecker reaction. I[14]t can be used to synthesize enantiomerically enriched α-amino acids through a crystallization-induced asymmetric transformation, where one diastereomer of the α-aminonitrile product selectively crystallizes from the reaction mixture, driving the equilibrium towards its formation and resulting in high diastereomeric and enantiomeric excess.

[14]### Future Perspectives: The Road Ahead

The journey of phenylglycine and its derivatives is far from over. Future research will likely focus on several key areas:

-

Metabolic Engineering and Synthetic Biology: Further optimization of microbial strains for the fermentative production of phenylglycine and its derivatives from renewable feedstocks will be a major focus. This will involve the use of systems biology and synthetic biology tools to engineer more efficient biosynthetic pathways.

-

Novel Biocatalyst Discovery and Engineering: The discovery of new enzymes with improved activity, stability, and substrate scope will continue to drive the development of more efficient chemoenzymatic processes. Protein engineering will be used to tailor enzymes for specific industrial applications.

-

Expansion of the Pharmaceutical Toolbox: The unique structural and stereochemical properties of phenylglycine derivatives will continue to be exploited in the design of new therapeutic agents targeting a wide range of diseases.

-

Sustainable Chemistry: The shift towards greener and more sustainable manufacturing processes will further favor the adoption of biocatalytic and fermentative routes for the production of phenylglycine and its derivatives.

Conclusion

From its humble beginnings in the early days of organic synthesis to its current status as a cornerstone of the pharmaceutical and chemical industries, phenylglycine has had a remarkable journey. Its story is a testament to the power of fundamental chemical discovery and the continuous innovation that drives the field of organic chemistry. The evolution from classical chemical syntheses to sophisticated biocatalytic and fermentative methods not only highlights the progress in synthetic methodology but also underscores the growing importance of sustainability in chemical manufacturing. As researchers continue to explore the vast chemical space of its derivatives, phenylglycine is poised to remain an indispensable tool in the creation of molecules that shape our world.

References

-

Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

A Two-Step, One-Pot Enzymatic Synthesis of Cephalexin From D-phenylglycine Nitrile. (n.d.). PubMed. Retrieved from [Link]

-

Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). (n.d.). PubMed Central (PMC). Retrieved from [Link]

- Process for the preparation of ampicillin. (n.d.). Google Patents.

-

Strecker Synthesis of Amino Acid - Benzaldehyde. (2025, August 3). Filo. Retrieved from [Link]

-

Enzymatic biosynthesis of cephalexin. (n.d.). PubMed. Retrieved from [Link]

-

Ampicillin. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system. (n.d.). PubMed. Retrieved from [Link]

-

Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Cephalexin Manufacture | PDF | Salt (Chemistry) | Solution. (n.d.). Scribd. Retrieved from [Link]

-

STRECKER SYNTHESIS. PHENYLGLYCINE.. (2023, November 24). YouTube. Retrieved from [Link]

-

Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015, May 5). Royal Society of Chemistry. Retrieved from [Link]

-

Ampicillin synthesis at industrially relevant conditions a. (n.d.). ResearchGate. Retrieved from [Link]